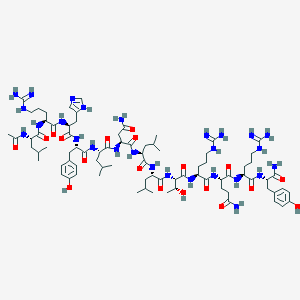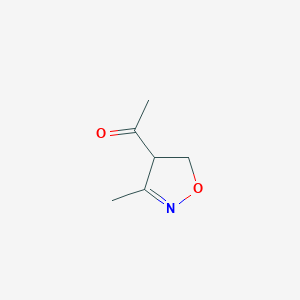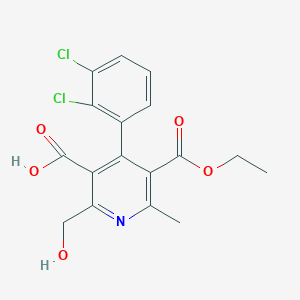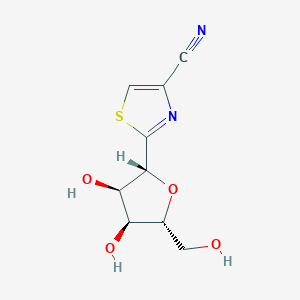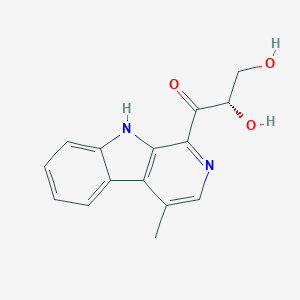
Oxopropaline D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxopropaline D is a natural product that has gained attention in recent years due to its potential as a therapeutic agent. It is a member of the oxopropanoate family of natural products, which are known to exhibit a range of biological activities. Oxopropaline D has been shown to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for drug development. In
Aplicaciones Científicas De Investigación
Optical Properties and Configuration
- Oxopropaline D has been studied for its optical properties. Using ab initio MO methods, the specific optical rotations of (R)-oxopropaline D were calculated, leading to the presumption that natural (+)-oxopropaline D has an R-configuration. This was further confirmed by experimental synthesis (Kuwada et al., 2003).
Structural Elucidation
- Novel cytocidal compounds, including oxopropalines A, B, D, E, and G, were isolated from Streptomyces sp. G324. The structures of these oxopropalines, which possess a beta-carboline chromophore, were elucidated through NMR spectral analyses and other spectroscopic experiments (Abe et al., 1993).
Comparative Analysis with Other Compounds
- While the focus was not directly on Oxopropaline D, various studies have been conducted to compare the efficacy of different oximes, including pralidoxime, in treating organophosphorus pesticide poisoning. These studies contribute to understanding the broader category of compounds that Oxopropaline D belongs to (Pawar et al., 2006), (Eddleston et al., 2002).
Neuroprotection Studies
- Oxaliplatin, a platinum-based antineoplastic drug, often causes peripheral neuropathy as a side effect. Studies have been conducted to investigate compounds like alogliptin for their neuroprotective effects against oxaliplatin-induced peripheral neuropathy. These studies are relevant in the context of understanding the interaction of various compounds with neurotoxic agents (Shigematsu et al., 2020).
Other Relevant Research
- Research has been conducted on various oximes and their effectiveness, toxicity, and potential as antidotes in cases of organophosphate poisoning. These studies, though not directly focused on Oxopropaline D, provide insights into the broader class of compounds to which it belongs (Worek et al., 2016).
Propiedades
Número CAS |
152752-59-5 |
|---|---|
Nombre del producto |
Oxopropaline D |
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
(2S)-2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one |
InChI |
InChI=1S/C15H14N2O3/c1-8-6-16-14(15(20)11(19)7-18)13-12(8)9-4-2-3-5-10(9)17-13/h2-6,11,17-19H,7H2,1H3/t11-/m0/s1 |
Clave InChI |
QATLRHOKLQIJNA-NSHDSACASA-N |
SMILES isomérico |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)[C@H](CO)O |
SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O |
SMILES canónico |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O |
Otros números CAS |
152752-59-5 |
Sinónimos |
oxopropaline D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)
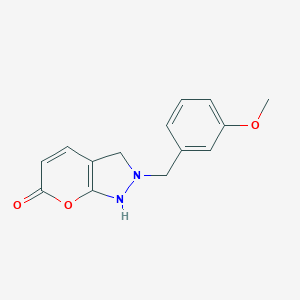
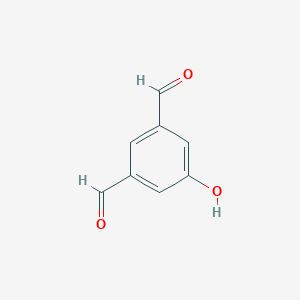
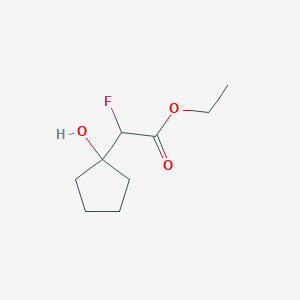
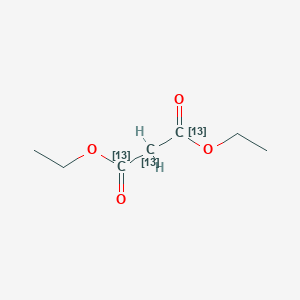
![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)
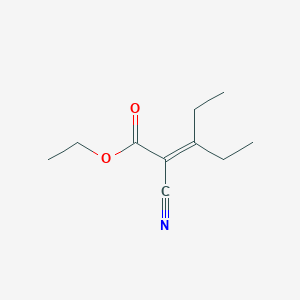
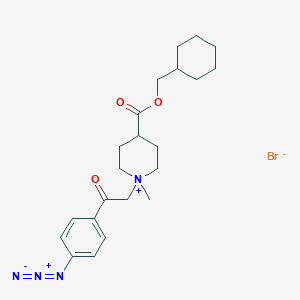
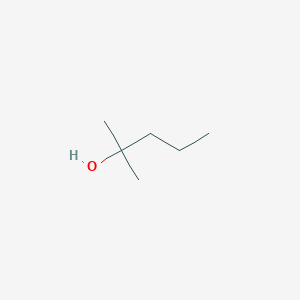
![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)
